N-Fmoc-N-(3-pyridinylmethyl)-glycine N-Fmoc-N-(3-pyridinylmethyl)-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630304
InChI: InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-15H2,(H,26,27)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol

N-Fmoc-N-(3-pyridinylmethyl)-glycine

CAS No.:

Cat. No.: VC13630304

Molecular Formula: C23H20N2O4

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-(3-pyridinylmethyl)-glycine -

Specification

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C23H20N2O4/c26-22(27)14-25(13-16-6-5-11-24-12-16)23(28)29-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-12,21H,13-15H2,(H,26,27)
Standard InChI Key LLUBFIBGRSYVEY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CN=CC=C4)CC(=O)O

Introduction

Overview of N-Fmoc-N-(3-pyridinylmethyl)-glycine

N-Fmoc-N-(3-pyridinylmethyl)-glycine is a derivative of glycine, featuring an N-terminal fluorenylmethoxycarbonyl (Fmoc) protective group and a 3-pyridinylmethyl substitution. This compound is part of a class of Fmoc-protected amino acids, widely used in peptide synthesis due to their ability to protect the amino group during chemical reactions. The compound's molecular formula is C22H20N2O4C_{22}H_{20}N_2O_4, with a molecular weight of 388.4 g/mol .

Visualization

The chemical structure includes:

  • A planar aromatic Fmoc group.

  • A pyridine ring attached via a methyl bridge to the nitrogen atom.

Role in Peptide Synthesis

N-Fmoc-N-(3-pyridinylmethyl)-glycine is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during chain elongation and can be removed under mild basic conditions without affecting other functional groups .

Biomedical Potential

Fmoc-protected amino acids, including derivatives like this compound, are investigated for applications in:

  • Hydrogel formation for tissue engineering.

  • Drug delivery systems due to their biocompatibility and self-assembly properties .

Structural Studies

The presence of both aromatic and heteroaromatic groups makes this compound suitable for studying non-covalent interactions such as hydrogen bonding and π–π stacking in supramolecular assemblies .

Synthesis

The synthesis involves:

  • Introduction of the Fmoc group to glycine.

  • Substitution with a pyridinylmethyl moiety.

This process typically employs reagents like Fmoc-Cl for protection and pyridine derivatives for substitution.

Characterization Techniques

Key methods used to confirm the structure include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the chemical environment of atoms.

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight .

Self-Assembly Behavior

The Fmoc moiety promotes self-assembly through π–π interactions, forming fibrils that can be used in hydrogel applications .

Toxicity Considerations

While effective in peptide synthesis, degradation products of Fmoc-containing compounds may exhibit cytotoxicity, necessitating careful evaluation for biomedical uses .

Comparative Studies

Compared to other Fmoc-protected amino acids, the pyridinyl group offers unique electronic properties that may enhance binding interactions in supramolecular systems .

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